molecular formula C21H17N3O3S B2409375 N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-72-6

N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2409375
M. Wt: 391.45
InChI Key: OLCZEBUTQOCMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and have attracted the attention of many investigators due to their virtually unlimited synthetic and pharmacological potential .


Molecular Structure Analysis

The molecular structure of thiazolopyrimidines can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolopyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Scientific Research Applications

Thiazolo[3,2-a]pyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

The synthesis of thiazolo[3,2-a]pyrimidines involves various synthetic approaches . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction .

  • Anticancer Drugs

    • Thiazolo[3,2-a]pyrimidines are promising scaffolds for the design of new anticancer drugs . Their structural similarity to purine bases allows them to effectively bind to biological targets .
  • Antibacterial Agents

    • Thiazolo[3,2-a]pyrimidines have demonstrated high antibacterial activity . They could potentially be used to develop new antibiotics to combat resistant strains of bacteria.
  • Anti-inflammatory Drugs

    • Thiazolo[3,2-a]pyrimidines have shown anti-inflammatory activities . They could be used to develop new drugs for treating inflammatory diseases.
  • Drug Design

    • The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
  • Synthetic Chemistry

    • Thiazolo[3,2-a]pyrimidines can be synthesized through various methods, including the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .
  • Green Chemistry

    • The synthesis of thiazolo[3,2-a]pyrimidines can be carried out using environmentally friendly methods, such as ultrasonic irradiation .

Thiazolo[3,2-a]pyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

The synthesis of thiazolo[3,2-a]pyrimidines involves various synthetic approaches . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction .

properties

IUPAC Name

N-benzhydryl-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-12-28-21-23-19(26)16(20(27)24(13)21)18(25)22-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,17,26H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCZEBUTQOCMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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